molecular formula C9H16N2O3 B13337986 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid

Cat. No.: B13337986
M. Wt: 200.23 g/mol
InChI Key: JCJIBGSEOPMHNL-UHFFFAOYSA-N
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Description

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is a synthetic amino acid derivative featuring a pyrrolidine ring substituted with an acetyl group at the 1-position and an amino-propanoic acid moiety at the 3-position. The acetylated pyrrolidine group may confer enhanced metabolic stability and modulate target binding compared to other substituents.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

3-[(1-acetylpyrrolidin-3-yl)amino]propanoic acid

InChI

InChI=1S/C9H16N2O3/c1-7(12)11-5-3-8(6-11)10-4-2-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)

InChI Key

JCJIBGSEOPMHNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid typically involves the reaction of 3-aminopropanoic acid with 1-acetylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques such as recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Antimicrobial Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit broad-spectrum activity against ESKAPE pathogens, including multidrug-resistant strains, likely due to interference with amino acid metabolism in bacteria .
  • Anticancer Potential: Derivatives with aromatic substitutions (e.g., 4-hydroxyphenyl) show cytotoxicity via antioxidant mechanisms, as evidenced by DPPH radical scavenging assays (IC₅₀ values: 10–50 μM) .
  • Synthetic Flexibility: The amino-propanoic acid backbone allows diverse substitutions (e.g., sulfamoyl, acetyl-pyrrolidine), enabling tailored pharmacokinetic properties .

Pharmacokinetic and Pharmacodynamic Differences

  • Metabolic Stability: Acetylated pyrrolidine in 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid may reduce enzymatic degradation compared to unprotected amines (e.g., tert-Boc derivatives in ).
  • Solubility : Hydroxyphenyl derivatives (logP ~1.5) are more hydrophilic than pyridine-containing analogs (logP ~2.0), impacting bioavailability .
  • Target Selectivity : Fluorophenyl and sulfamoyl groups enhance binding to specific targets (e.g., LRRK2 kinase in ), whereas acetyl-pyrrolidine may favor interactions with eukaryotic proteases or transporters.

Research Findings and Limitations

Antimicrobial Activity

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrated MIC values of 4–32 μg/mL against Staphylococcus aureus and Candida albicans, outperforming naphthoquinone-amino acid hybrids .
  • Limitation : Most studies focus on in vitro models; in vivo efficacy and toxicity data are lacking .

Anticancer and Antioxidant Activity

  • Derivatives with electron-donating groups (e.g., hydroxyl) showed potent DPPH scavenging (80–90% at 100 μM), correlating with reduced ROS levels in cancer cells .
  • Limitation : Mechanisms of action (e.g., apoptosis induction, kinase inhibition) remain underexplored for acetyl-pyrrolidine analogs.

Biological Activity

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and relevant research findings.

The molecular formula of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is C10H17NO3C_{10}H_{17}NO_3, with a molecular weight of 199.25 g/mol. The compound features an acetylpyrrolidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
IUPAC Name3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid
CAS NumberNot specified

Synthesis

Synthesis methods for 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid typically involve acylation reactions of pyrrolidine derivatives. These methods have been optimized to enhance yield and purity, focusing on the reaction conditions that favor the formation of the desired product while minimizing side reactions.

Biological Activity

The biological activity of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid has been investigated in various studies, revealing several key areas of interest:

The compound's mechanism involves interaction with specific biological targets, including enzymes and receptors related to neurotransmission and metabolic pathways. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds, influencing protein-ligand interactions.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Neuroprotective effects: Potential modulation of neurotransmitter systems.
  • Antimicrobial properties: In vitro studies suggest activity against certain bacterial strains.
  • Anti-inflammatory effects: Preliminary data indicate a reduction in inflammatory markers in cell culture models.

Case Studies

  • Neuroprotective Study : A study evaluated the neuroprotective effects of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating promising antimicrobial properties.

Research Findings

Recent literature highlights various aspects of the compound's biological activity:

  • Aza-amino Acid Scan : Research involving aza-amino acids has shown that modifications to the structure can lead to enhanced biological activity, particularly in peptide analogs designed for specific receptor interactions .
  • Vibrational Studies : Spectroscopic studies have provided insights into the conformational dynamics of the compound, which may correlate with its biological efficacy .

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